molecular formula C7H5ClO2 B016314 3-Chloro-2-hydroxybenzaldehyde CAS No. 1927-94-2

3-Chloro-2-hydroxybenzaldehyde

Cat. No.: B016314
CAS No.: 1927-94-2
M. Wt: 156.56 g/mol
InChI Key: DOHOPUBZLWVZMZ-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2 and a molecular weight of 156.57 g/mol . It is also known as 3-Chlorosalicylaldehyde. This compound is a derivative of benzaldehyde, where a chlorine atom is substituted at the third position and a hydroxyl group at the second position on the benzene ring. It appears as a pale beige to yellow solid and is slightly soluble in solvents like acetone, chloroform, and dichloromethane .

Chemical Reactions Analysis

3-Chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-chloro-2-hydroxybenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group can yield 3-chloro-2-hydroxybenzyl alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and chloroacetic acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, its hydroxyl and chloro substituents can influence its reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

3-Chloro-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

3-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHOPUBZLWVZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334102
Record name 3-Chloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927-94-2
Record name 3-Chloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A sodium hydroxide solution (266 g, 6.65 mol in 1000 ml water) in a 3000 ml round bottom flask, equipped with a mechanical stirrer, addition funnel (250 ml), and a reflux condenser was warmed to 60° C. o-Chlorophenol (126 g, 0.98 mol) was added, dissolving instantly. Chloroform (262 g, 2.20 mol) was then introduced slowly over a one-hour period. After stirring at 60° C. for an additional two hours, the temperature was raised to 80° C. for sixteen hours. The excess chloroform was then allowed to distill off, the reaction acidified with 6 N sulfuric acid, and the mixture steam distilled. Six liters of distillate were extracted with ether, the ethereal solution dried with MgSO4, the slurry filtered, and the solvent evaporated under reduced pressure. A yellow oil composed of both the desired product and 3-chloro-4-hydroxybenzaldehyde remained. Pouring the oil into 500 ml of vigorously stirred hexane generated a white precipitate of 3-chloro-4-hydroxybenzaldehyde which was filtered off. Yield: 8%. The hexane filtrate was evaporated under reduced pressure yielding an oil which crystallized upon standing at room temperature for 24 hours. The yield of 3-chloro-2-hydroxybenzaldehyde was 8.01 g (5%), m.p. 51°-53° C.
Quantity
1000 mL
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126 g
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262 g
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Synthesis routes and methods II

Procedure details

3-Chloro-2-hydroxybenzoylchloride (8.7 mmol) was dissolved in diglyme (10 ml) and cooled to -70° C. under argon. Lithium tritertbutoxyaluminohydride (0.5M, 34.8 ml 17.4 mmol) was added via syringe keeping the temperature below -60° C. The reaction was stirred at -60° C. for 2% hours. The reaction mixture was poured onto ice, acidified with concentrated HCl and extracted with ethyl acetate (2×). The organic phases were combined, dried over MgSO4 and evaporated. Flash chromatography (eluant: CH2Cl2 /hexanes) gave the title product (0.2 g, 1.3 mmol). MS (CI+) (M+NH4)+ 174
Quantity
8.7 mmol
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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34.8 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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